molecular formula C21H23FN2O4S B2427619 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 922049-47-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B2427619
M. Wt: 418.48
InChI Key: GICPKSKUQRSSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H23FN2O4S and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Benzimidazole-tethered oxazepine hybrids, synthesized from N-alkylated benzimidazole 2-carboxaldehyde, exhibit promising properties for nonlinear optical (NLO) applications. These compounds, including variants of the tetrahydrobenzo[b][1,4]oxazepine class, have been studied using spectroscopic methods, X-ray diffraction, and computational techniques such as DFT, NBO, and MEP mapping. These studies highlight their potential in electronic and photonic devices (Almansour et al., 2016).

Photophysical Properties

  • Novel fused oxazapolycyclic skeletons, including derivatives of tetrahydrobenzo[b][1,4]oxazepines, demonstrate unique photophysical characteristics like strong blue emission in certain solvents. These properties are crucial for applications in materials science, particularly in the development of fluorescent materials and sensors (Petrovskii et al., 2017).

Chemical Interactions and Synthesis Methods

  • Studies on the interaction of cyclic diketones with nitrogen-containing 1,4-binucleophiles have led to the synthesis of hexahydrobenzo[b,e]-1,4-diazepin-1-ones, showcasing the chemical versatility of the tetrahydrobenzo[b][1,4]oxazepine framework. These findings are significant for the development of new synthetic methodologies in organic chemistry (Kolos et al., 2004).

Biologically Active Derivatives

  • Research into the synthesis of biologically active derivatives, like the β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, has revealed significant antimicrobial properties. This line of research is critical for pharmaceutical developments, particularly in the context of antibiotic resistance (Babu et al., 2013).

Kinase Inhibitors and Drug Development

  • The benzoxazepine core, a variant of the tetrahydrobenzo[b][1,4]oxazepine structure, is a key component in several kinase inhibitors, including mTOR inhibitors. Research into scalable synthesis processes for such compounds is vital for drug development and pharmaceutical manufacturing (Naganathan et al., 2015).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-4-11-24-18-10-9-16(12-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-7-5-6-8-17(15)22/h4-10,12,23H,1,11,13-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICPKSKUQRSSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide

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